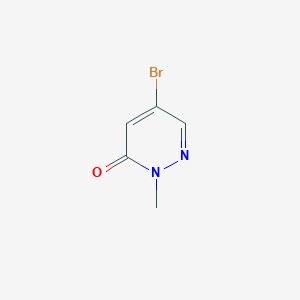

5-bromo-2-methylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-2-methylpyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H5BrN2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular structure of “5-bromo-2-methylpyridazin-3(2H)-one” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving “5-bromo-2-methylpyridazin-3(2H)-one” are not available, similar compounds have been used in various chemical reactions. For instance, they can be elaborated along multiple growth-vectors through reactions such as N-alkylation, borylation, Suzuki–Miyaura cross-coupling, Buchwald–Hartwig amination, and metalation .Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-2-methylpyridazin-3(2H)-one” is 189.01 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available.Aplicaciones Científicas De Investigación

Chemical Functionalization

5-bromo-2-methylpyridazin-3(2H)-one is used in various chemical functionalization processes. For instance, its derivatives were aminocarbonylated in palladium-catalysed reactions, showing high reactivity and yielding 4,5-dicarboxamides with primary amines (Takács et al., 2012). Such reactions are significant for creating complex organic compounds for different applications.

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds. A study demonstrated its utility in synthesizing 3-bromo-6-methylpyridazine, illustrating an effective method for manufacturing this compound (Xin Bing-wei, 2008). These heterocyclic compounds are crucial in pharmaceuticals and materials science.

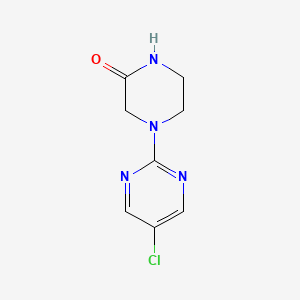

Organic and Coordination Chemistry

5-bromo-2-methylpyridazin-3(2H)-one derivatives are used in organic and coordination chemistry. One study described using this compound in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006). This application is vital in the development of new materials and catalysts.

Corrosion Inhibition

This compound has shown effectiveness in steel corrosion inhibition. A specific derivative was found to adsorb on the steel surface and showed inhibition efficiency, indicating its potential use in industrial applications to prevent corrosion (Bouklah et al., 2006).

Synthesis of Novel Pyridine-Based Derivatives

It is also used in synthesizing novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have shown potential as chiral dopants for liquid crystals and have been evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Grignard Reactions

Grignard reagents react with 6-methylpyridazin-3(2H)-one derivatives to produce various substituted pyridazinones, essential in organic synthesis and pharmaceutical development (Baddar et al., 1972).

Formation of Branched Oligopyridines

The compound is used in the synthesis of branched oligopyridines, a class of compounds with potential applications in electronic materials and photovoltaics (Pabst & Sauer, 1999).

Suzuki–Miyaura Reactions

5-bromo-2-methylpyridazin-3(2H)-one is involved in Suzuki–Miyaura reactions, specifically with ferrocene boronates. These reactions are crucial for developing organometallic chemistry and potential anticancer therapies (El Alaoui et al., 2022).

Cancer Research

A series of derivatives of 5-bromo-2-methylpyridazin-3(2H)-one were synthesized and evaluated for their inhibitory activity against cancer cell lines, demonstrating its potential in cancer research and drug development (Xiong et al., 2020).

Chiral Synthesis

The compound has been used in the chiral synthesis of 2-substituted piperazines, indicating its role in producing enantiomerically pure compounds for pharmaceuticals (Micouin et al., 1994).

Direcciones Futuras

The future directions for “5-bromo-2-methylpyridazin-3(2H)-one” and similar compounds could involve their use in the development of new drugs. Heterocyclic compounds represent attractive starting points for fragment-based drug discovery due to their ability to engage with the target protein through a wide variety of intermolecular interactions .

Propiedades

IUPAC Name |

5-bromo-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIQPQINLPDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methylpyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)

![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)